

Strictosamide: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Strictosamide*

Cat. No.: *B192450*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosamide, a prominent member of the monoterpenoid indole alkaloid family, has garnered significant attention within the scientific community for its diverse pharmacological activities. Isolated from various plant species, notably from the genera *Nauclea* and *Sarcocephalus*, this complex natural product exhibits promising anti-inflammatory, analgesic, and wound-healing properties.^{[1][2]} This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Strictosamide**, alongside relevant experimental data and methodologies, to support ongoing research and development efforts.

Chemical Structure and Stereochemistry

Strictosamide is a β -carboline alkaloid characterized by a pentacyclic ring system fused to a glucose moiety. Its chemical identity is defined by the following key identifiers:

- Molecular Formula: $C_{26}H_{30}N_2O_8$ ^[3]
- Molar Mass: 498.53 g/mol ^[3]
- CAS Number: 23141-25-5^[3]

- IUPAC Name: (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4,6,8,15-pentaen-14-one[3]

The stereochemistry of **Strictosamide** is complex, possessing multiple chiral centers that dictate its three-dimensional conformation and biological activity. The absolute configuration, as defined by its IUPAC name and SMILES string, is crucial for its specific interactions with biological targets. While a definitive single-crystal X-ray diffraction study for **Strictosamide** itself is not readily available in public databases, its stereochemistry has been established through chemical correlation with known compounds such as antirhine and vincoside, as well as by detailed NMR spectroscopic analysis.

Chemical Structure:

Data Presentation

Physicochemical and Spectroscopic Data

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₀ N ₂ O ₈	[3]
Molar Mass	498.53 g/mol	[3]
Exact Mass	498.200216 g/mol	[4]
Appearance	Amorphous solid	
¹³ C NMR (CDCl ₃)	See Table 2	[4]

Table 2: ¹³C NMR Spectroscopic Data for Strictosamide in CDCl₃

Atom No.	Chemical Shift (δ) ppm
2	168.5
3	52.5
5	110.2
6	127.8
7	134.5
8	121.8
9	118.0
10	121.8
11	119.5
12	110.9
13	136.2
14	29.7
15	34.5
16	117.8
17	141.5
18	130.2
19	45.6
20	34.1
21	97.8
1'	98.2
2'	73.5
3'	76.8
4'	70.4

5'	77.2
6'	61.6

Note: The complete assigned ^1H NMR data with coupling constants is not available in a single comprehensive source. Researchers should refer to specialized literature for detailed 1D and 2D NMR spectral data and assignments.

Experimental Protocols

Isolation of Strictosamide from *Nauclea latifolia*

The following protocol details a typical procedure for the isolation and purification of **Strictosamide** from the root bark of *Nauclea latifolia*:

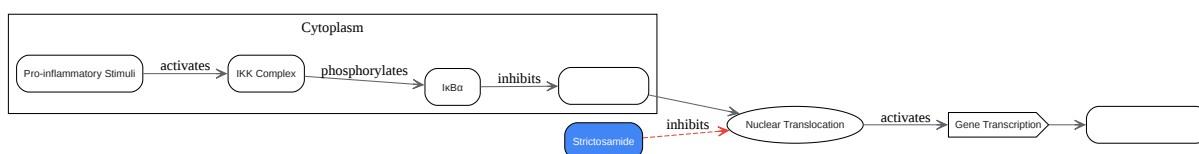
- Extraction:
 - Air-dried and powdered root bark of *Nauclea latifolia* is exhaustively extracted with methanol at room temperature.
 - The methanolic extract is concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - The crude methanolic extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.
 - The chloroform and ethyl acetate fractions, which typically show significant biological activity in preliminary screens, are concentrated.
- Chromatographic Purification:
 - The active fraction (e.g., chloroform fraction) is subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing **Strictosamide** are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a suitable solvent system (e.g., methanol-water gradient) to yield pure **Strictosamide**.^[5]

Signaling Pathways and Experimental Workflows

Anti-inflammatory Mechanism via NF- κ B Pathway Inhibition

Strictosamide exerts its anti-inflammatory effects, at least in part, by inhibiting the nuclear factor-kappa B (NF- κ B) signaling pathway. NF- κ B is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. **Strictosamide** has been shown to inhibit the translocation of the p65 subunit of NF- κ B from the cytoplasm to the nucleus, thereby preventing the transcription of its target genes.^[6]



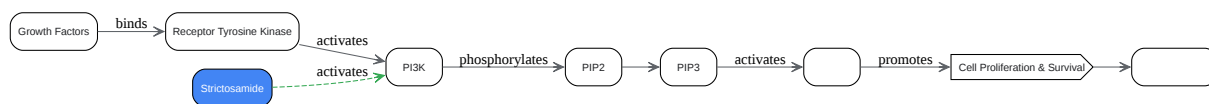
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Caption: Inhibition of the NF- κ B signaling pathway by **Strictosamide**.

Wound Healing Promotion via PI3K/AKT Pathway Activation

Strictosamide has been demonstrated to promote wound healing by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is

crucial for cell proliferation, migration, and survival, all of which are essential processes in tissue repair.

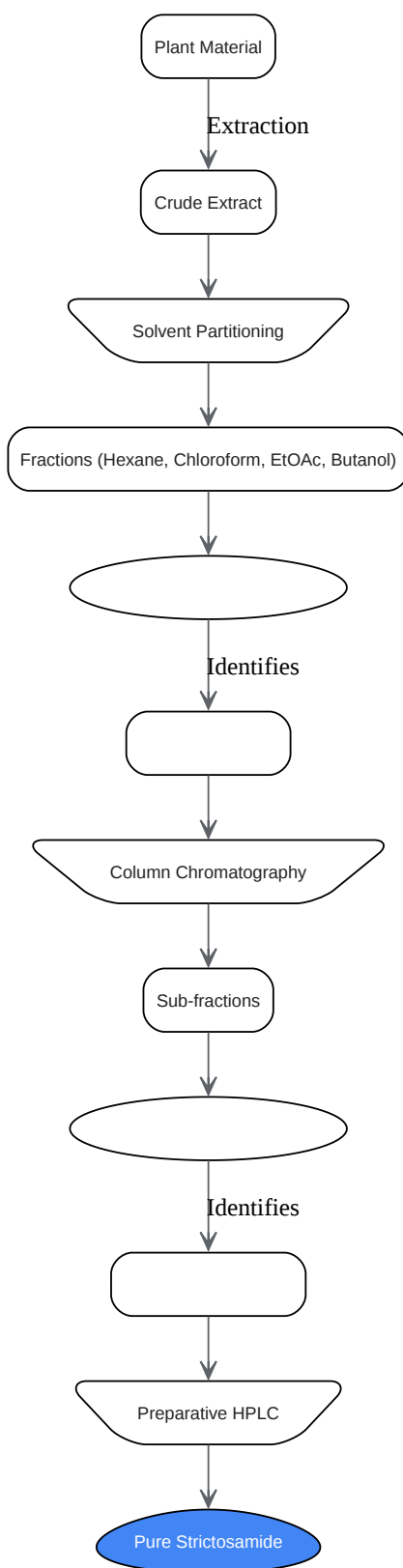


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Caption: Activation of the PI3K/AKT signaling pathway by **Strictosamide**.

Bioassay-Guided Fractionation Workflow for Isolation

The isolation of **Strictosamide** is often guided by its biological activity. The following workflow illustrates a typical bioassay-guided fractionation process for isolating anti-inflammatory compounds from a plant extract.



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Caption: Bioassay-guided fractionation workflow for **Strictosamide** isolation.

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